molecular formula C32H36N2O3 B7909862 Fexaramine CAS No. 2197131-49-8

Fexaramine

Cat. No.: B7909862
CAS No.: 2197131-49-8
M. Wt: 496.6 g/mol
InChI Key: VLQTUNDJHLEFEQ-KGENOOAVSA-N
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Description

Fexaramine is an investigational compound that acts as an agonist of the farnesoid X receptor, which is a bile acid-activated nuclear receptor. This receptor controls bile-acid synthesis, conjugation, and transport, as well as lipid metabolism through actions in the liver and intestine .

Mechanism of Action

Target of Action

Fexaramine is an investigational compound that acts as an agonist of the Farnesoid X receptor (FXR) . FXR is a bile acid-activated nuclear receptor that controls bile-acid synthesis, conjugation, and transport, as well as lipid metabolism through actions in the liver and intestine .

Mode of Action

This compound interacts with its primary target, FXR, by binding to it . This binding activates FXR, which then represses the transcription of the cholesterol 7-alpha-hydroxylase . The first publication about this compound in 2003 showed it has 100-fold greater affinity for FXR than natural compounds .

Biochemical Pathways

The activation of FXR by this compound impacts several biochemical pathways. It regulates cholesterol homeostasis, lipid metabolism, glucose metabolism, and intestinal microorganism . When administered orally to mice, this compound produced selective actions through FXR receptors in the intestines . It stimulated intestinal fibroblast growth factor 15 (FGF15) production and resulted in metabolic improvements .

Result of Action

The activation of FXR by this compound leads to several molecular and cellular effects. It reduces lipid peroxidation and suppresses ferroptotic cell death . In a study in mice, oral this compound stimulated intestinal fibroblast growth factor 15 (FGF15) production and resulted in metabolic improvements . These actions suggest that this compound could potentially be used in the treatment of obesity and metabolic syndrome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, gut microbiota dysbiosis plays a key role in the development of nonalcoholic fatty liver disease (NAFLD), and the interactions between bile acids and intestinal microbiota are elucidated . This compound, a non-absorbable FXR agonist that remains in the intestine, has shown potential in reducing diet-induced obesity and improving insulin sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fexaramine is one of the earliest synthetic nonsteroidal farnesoid X receptor agonists. The synthetic route involves the formation of a biphenyl structure linked to a cyclohexanecarbonyl group and a dimethylaminophenyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet the standards required for investigational compounds .

Chemical Reactions Analysis

Types of Reactions

Fexaramine undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Fexaramine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the activation of the farnesoid X receptor.

    Biology: Investigated for its role in regulating bile acid synthesis and lipid metabolism.

    Medicine: Explored as a potential therapeutic agent for metabolic disorders such as obesity and diabetes.

    Industry: Used in the development of new drugs targeting the farnesoid X receptor.

Comparison with Similar Compounds

Fexaramine is compared with other farnesoid X receptor agonists such as obeticholic acid and nidufexor. While all these compounds activate the farnesoid X receptor, this compound is unique in its selective action on intestinal receptors without significant systemic effects. This makes it a promising candidate for treating metabolic disorders with fewer side effects .

List of Similar Compounds

  • Obeticholic acid
  • Nidufexor
  • Tropifexor
  • Cilofexor

Biological Activity

Fexaramine is a synthetic small molecule that acts as a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in regulating various metabolic pathways, including cholesterol metabolism, bile acid homeostasis, and glucose regulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on metabolic health, and potential therapeutic applications.

This compound was developed to have significantly enhanced affinity for FXR compared to natural bile acids. Its primary mechanism involves the activation of FXR, which subsequently regulates the expression of genes involved in lipid metabolism and inflammation. The activation of FXR by this compound has been shown to:

  • Inhibit Ferroptosis : this compound has been identified as an inhibitor of ferroptosis, a form of regulated cell death characterized by lipid peroxidation. In studies, this compound reduced levels of lipid peroxidation markers such as 4-Hydroxynonenal (4-HNE) and Malondialdehyde (MDA) in cell lines subjected to ferroptosis-inducing agents .
  • Regulate Gene Expression : Gene profiling studies have revealed that this compound activates distinct genomic targets compared to other FXR agonists. This unique activation profile suggests that this compound may modulate specific metabolic pathways differently than natural ligands like chenodeoxycholic acid (CDCA) .

Effects on Metabolic Health

This compound has shown promising results in various preclinical studies related to metabolic disorders:

  • Weight Management : In diet-induced obesity models, oral administration of this compound significantly reduced weight gain without causing intestinal toxicity. It improved metabolic profiles by lowering glucose, insulin, cholesterol, and leptin levels while increasing energy expenditure through oxidative phosphorylation in brown adipose tissue .
  • Insulin Sensitivity : this compound has been linked to improved insulin sensitivity and glucose metabolism. It enhances the expression of beta-3 adrenergic receptors in white adipose tissue, promoting the conversion of white fat to brown-like fat cells, which are associated with better metabolic health .
  • Liver Health : this compound has demonstrated protective effects against ethanol-induced liver injury by reducing plasma ALT levels and hepatic inflammation without altering gut microbiota composition .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Ferroptosis Inhibition : A study demonstrated that this compound effectively inhibited ferroptosis in HT-1080 cells by reducing lipid peroxidation markers and enhancing the expression of ferroptosis-inhibitory proteins such as GPX4 and PPARα .
  • Metabolic Improvement in Mice : In a mouse model with diet-induced obesity, this compound administration led to significant reductions in body weight and improvements in metabolic parameters over a treatment period. The study indicated enhanced energy expenditure and reduced systemic inflammation .
  • Impact on Feline Calicivirus : this compound also exhibited antiviral properties by inhibiting the replication of feline calicivirus (FCV) in cell culture, showcasing its potential beyond metabolic applications .

Comparative Analysis

The following table summarizes key findings regarding this compound's biological activity compared to other FXR agonists:

CompoundMechanismKey FindingsReference
This compoundFXR AgonistInhibits ferroptosis; reduces lipid peroxidation
Chenodeoxycholic Acid (CDCA)FXR AgonistModulates bile acid synthesis; less selective than this compound
GW4064FXR AgonistInduces FXR target genes but with weaker efficacy

Properties

IUPAC Name

methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O3/c1-33(2)29-19-17-27(18-20-29)26-15-12-25(13-16-26)23-34(32(36)28-9-5-4-6-10-28)30-11-7-8-24(22-30)14-21-31(35)37-3/h7-8,11-22,28H,4-6,9-10,23H2,1-3H3/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQTUNDJHLEFEQ-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)C=CC(=O)OC)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CN(C3=CC=CC(=C3)/C=C/C(=O)OC)C(=O)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870369
Record name Fexaramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574013-66-4
Record name Methyl (2E)-3-[3-[(cyclohexylcarbonyl)[[4′-(dimethylamino)[1,1′-biphenyl]-4-yl]methyl]amino]phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574013-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fexaramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0574013664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fexaramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02545
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fexaramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEXARAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTG9GFA65U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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